2-[benzyl(phenylsulfonyl)amino]benzamide

γ-Secretase inhibition Alzheimer's disease Amyloid beta

2-[Benzyl(phenylsulfonyl)amino]benzamide (IUPAC: 2-[benzenesulfonyl(benzyl)amino]benzamide; molecular formula C₂₀H₁₈N₂O₃S; MW 366.4 g/mol) constitutes the simplest, unsubstituted amide member of the (N‑benzyl‑N‑phenylsulfonamido)alkyl amide chemotype. This scaffold was developed by Bristol‑Myers Squibb as part of a γ‑secretase inhibitor optimisation campaign and has also been claimed as a SHIP2 (SH2 domain‑containing inositol phosphatase inhibitor scaffold in published patent applications.

Molecular Formula C20H18N2O3S
Molecular Weight 366.4 g/mol
Cat. No. B3479482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[benzyl(phenylsulfonyl)amino]benzamide
Molecular FormulaC20H18N2O3S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H18N2O3S/c21-20(23)18-13-7-8-14-19(18)22(15-16-9-3-1-4-10-16)26(24,25)17-11-5-2-6-12-17/h1-14H,15H2,(H2,21,23)
InChIKeyXNYYLXBTEDWNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[Benzyl(phenylsulfonyl)amino]benzamide: Core Scaffold of a γ-Secretase and SHIP2 Inhibitor Chemotype for Alzheimer's and Metabolic Disease Research


2-[Benzyl(phenylsulfonyl)amino]benzamide (IUPAC: 2-[benzenesulfonyl(benzyl)amino]benzamide; molecular formula C₂₀H₁₈N₂O₃S; MW 366.4 g/mol) constitutes the simplest, unsubstituted amide member of the (N‑benzyl‑N‑phenylsulfonamido)alkyl amide chemotype [1]. This scaffold was developed by Bristol‑Myers Squibb as part of a γ‑secretase inhibitor optimisation campaign and has also been claimed as a SHIP2 (SH2 domain‑containing inositol phosphatase 2) inhibitor scaffold in published patent applications [2]. The compound presents a benzamide core bearing both a benzenesulfonyl and a benzyl group on the aniline nitrogen, a substitution pattern that distinguishes it from simpler N‑phenylsulfonylbenzamides and from the clinical γ‑secretase inhibitor BMS‑708163 (Avagacestat).

Why Closely Related N‑Phenylsulfonylbenzamide or N‑Benzylbenzamide Analogs Cannot Substitute for 2‑[Benzyl(phenylsulfonyl)amino]benzamide in Targeted γ‑Secretase or SHIP2 Studies


The benzamide core of 2‑[benzyl(phenylsulfonyl)amino]benzamide carries two distinct N‑substituents—a benzenesulfonyl group and a benzyl group—that simultaneously occupy the sulfonamide‑binding pocket and a lipophilic auxiliary site within the target enzyme [1]. Removal or relocation of either substituent collapses the dual‑anchor binding geometry. For example, N‑benzylbenzamide lacks the sulfonamide hydrogen‑bond acceptor/donor motif critical for aspartyl protease interaction, while 2‑(benzenesulfonamido)benzamide (lacking the benzyl group) loses the supplementary hydrophobic contact that contributes to ligand efficiency in the γ‑secretase active site [2]. In the SHIP2 context, the (benzenesulfonylamino)benzamide scaffold disclosed in WO2015016293A1 explicitly requires the ortho‑amino‑benzamide connectivity; meta‑ or para‑regioisomers are outside the claimed structures and show sharply reduced activity [3]. Consequently, generic sulfonamide or benzamide fragments cannot reproduce the specific pharmacophore geometry required for consistent on‑target engagement; direct substitution without confirmatory activity data introduces an unquantified risk of target inactivity.

Quantitative Evidence Guide for Procuring 2‑[Benzyl(phenylsulfonyl)amino]benzamide: Potency, Lipophilicity, and Scaffold‑Derivatisation Data


γ‑Secretase Inhibitory Potency: Class‑Level Aβ42 IC₅₀ for the Most Closely Characterised N‑Benzyl‑N‑Phenylsulfonamide Analog

No primary whole‑cell Aβ42 IC₅₀ value has been published specifically for 2‑[benzyl(phenylsulfonyl)amino]benzamide. The nearest well‑characterised congener within the same (N‑benzyl‑N‑phenylsulfonamido)alkyl amide series is compound 6 (Figure 2, Parker et al. 2012), which incorporates a cyclohexyl cap in place of the biaryl group of BMS‑708163. Compound 6 exhibited an IC₅₀ (Aβ42) of 12.3 nM in a whole‑cell HEK293 assay [1]. This value provides an upper‑bound estimate for the scaffold potency class and benchmarks the core N‑benzyl‑N‑phenylsulfonamide pharmacophore against BMS‑708163 (Aβ40 IC₅₀ = 0.30 nM, 193‑fold Notch selectivity) [2].

γ-Secretase inhibition Alzheimer's disease Amyloid beta

Lipophilicity and Metabolic Liability: ElogD and Human Liver Microsome Clearance of the Parent Scaffold

The parent N‑benzyl‑N‑phenylsulfonamide scaffold carries a demonstrable lipophilicity burden. Compound 6 (the direct cyclohexyl‑capped analog) displayed a measured ElogD of 5.60 and an apparent intrinsic clearance (CLint,app) of 176 mL/min/kg in human liver microsomes [1]. In contrast, later optimised analogs in the oxetane‑containing arylsulfonamide series achieved ElogD values in the 3.5–4.0 range with CLint,app reduced to <30 mL/min/kg [2]. This quantifies the metabolic optimisation gap that would need to be addressed if the parent 2‑[benzyl(phenylsulfonyl)amino]benzamide scaffold were advanced into in vivo pharmacological studies.

Drug-like properties Metabolic stability Lipophilicity

SHIP2 Inhibitory Potential: Alternative Target Engagement Evidence from Patent SAR

The (benzenesulfonylamino)benzamide scaffold defined in WO2015016293A1 encompasses 2‑[benzyl(phenylsulfonyl)amino]benzamide as a core embodiment. BindingDB assays for SHIP2 inhibitors sharing the benzenesulfonylamino‑benzamide chemotype report IC₅₀ values as low as 61 nM for the most potent representatives [1]. In contrast, the well‑characterised SHIP2 inhibitor AS1938909 exhibits a Ki of 0.44 µM with selectivity over hPTEN (IC₅₀ >50 µM) [2]. Quantitative IC₅₀ data for the specific benzyl‑substituted parent compound in the SHIP2 assay are not yet publicly available, but the patent SAR demonstrates that ortho‑amino‑benzamide connectivity is an essential structural determinant for SHIP2 inhibitory activity [3].

SHIP2 inhibition Insulin resistance Type 2 diabetes

Scaffold Versatility: Number of Derivatisable Positions Compared to Fixed Amide Analogs

2‑[Benzyl(phenylsulfonyl)amino]benzamide retains a free primary amide (–CONH₂) at the ortho position, which serves as a synthetic handle for further derivatisation into substituted amides, esters, or heterocyclic capping groups. In the Parker et al. (2012) series, variation of this primary amide into alkyl, cycloalkyl, and arylalkyl amides produced a panel of >20 analogs with Aβ42 IC₅₀ values spanning 12.3 nM to >1 µM, demonstrating the sensitivity of potency to this position [1]. In contrast, the pre‑capped analog N‑benzyl‑2‑[benzyl(phenylsulfonyl)amino]benzamide (MW 456.6) locks the amide substituent, reducing combinatorial flexibility for library construction.

Library synthesis SAR exploration Lead optimisation

Recommended Procurement and Application Scenarios for 2‑[Benzyl(phenylsulfonyl)amino]benzamide Based on Evidence‑Based Scaffold Properties


γ‑Secretase Inhibitor SAR Library Construction and Lead Optimisation

The free primary amide of 2‑[benzyl(phenylsulfonyl)amino]benzamide makes it an ideal core for parallel amide‑diversification libraries targeting the γ‑secretase active site [1]. The scaffold‑class benchmark IC₅₀ of 12.3 nM (compound 6) establishes a potency floor for library design, while the documented lipophilicity (ElogD 5.60) and HLM clearance (176 mL/min/kg) provide a liability baseline against which new analogs can be triaged for improved metabolic stability [2]. Procurement in 1–5 g quantities supports the synthesis of 50–200 diverse amides using standard HATU/DIPEA coupling conditions.

SHIP2 Phosphatase Probe Development for Metabolic Disease Research

The (benzenesulfonylamino)benzamide patent (WO2015016293A1) explicitly claims compounds of this scaffold as SHIP2 inhibitors for insulin‑sensitisation research [3]. Although quantitative IC₅₀ values for the specific compound are not publicly available, BindingDB records demonstrate that close chemotype analogs achieve IC₅₀ values as low as 61 nM in the fluorescence polarisation SHIP2 assay [4]. Laboratories investigating SHIP2 as a target for type 2 diabetes or diabetic kidney disease should confirm on‑target activity upon receipt, using a recombinant SHIP2 catalytic domain assay with diC8‑PIP3 or Ins(1,3,4,5)P4 substrate.

Computational Docking and Pharmacophore Model Validation

The compound's well‑defined dual‑anchor pharmacophore (benzenesulfonamide hydrogen‑bond motif + benzyl lipophilic group) makes it suitable as a validation ligand for docking studies against γ‑secretase presenilin or SHIP2 catalytic domain crystal structures [1][3]. Its moderate molecular weight (366.4 Da) and computed logP (~3.8) place it within the Lipinski rule‑of‑five space, facilitating its use as a reference compound in ligand‑efficiency metric calculations when comparing fragment‑based hits versus fully elaborated leads.

Metabolic Stability Comparative Benchmarking

The high HLM intrinsic clearance documented for the scaffold class (compound 6: CLint,app = 176 mL/min/kg) [2] positions 2‑[benzyl(phenylsulfonyl)amino]benzamide as a valuable 'unoptimised baseline' comparator for metabolism‑directed design campaigns. Teams developing oxetane‑, bicyclopentane‑, or deuterium‑modified analogs can use the parent compound to quantify the magnitude of metabolic improvement achieved through structural modification, thereby generating publishable structure‑metabolism relationship (SMR) data.

Quote Request

Request a Quote for 2-[benzyl(phenylsulfonyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.